7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate

Benzodiazepine synthesis Nucleophilic displacement Phosphinyloxy leaving group

7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate (CAS 59318-14-8) is a synthetic 1,4-benzodiazepine derivative first reported by Hoffmann-La Roche researchers in 1976. The compound bears the canonical benzodiazepine core—7-chloro substitution and a 2-methylamino group—but critically replaces the typical 5-phenyl substituent found in clinically established benzodiazepines (e.g., diazepam, chlordiazepoxide) with a bulky di(4-morpholinyl)phosphinate ester.

Molecular Formula C18H25ClN5O4P
Molecular Weight 441.8 g/mol
CAS No. 59318-14-8
Cat. No. B12702164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate
CAS59318-14-8
Molecular FormulaC18H25ClN5O4P
Molecular Weight441.8 g/mol
Structural Identifiers
SMILESCN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)OP(=O)(N3CCOCC3)N4CCOCC4
InChIInChI=1S/C18H25ClN5O4P/c1-20-17-13-21-18(15-12-14(19)2-3-16(15)22-17)28-29(25,23-4-8-26-9-5-23)24-6-10-27-11-7-24/h2-3,12H,4-11,13H2,1H3,(H,20,22)
InChIKeyLJICIVONMGJXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate (CAS 59318-14-8): Chemical Identity, Class, and Procurement-Relevant Characteristics


7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate (CAS 59318-14-8) is a synthetic 1,4-benzodiazepine derivative first reported by Hoffmann-La Roche researchers in 1976 [1]. The compound bears the canonical benzodiazepine core—7-chloro substitution and a 2-methylamino group—but critically replaces the typical 5-phenyl substituent found in clinically established benzodiazepines (e.g., diazepam, chlordiazepoxide) with a bulky di(4-morpholinyl)phosphinate ester. This phosphinyloxy imine functionality converts the molecule from a pharmacologically active end-product into a versatile activated intermediate for nucleophilic displacement chemistry [2]. The compound has a molecular formula of C₁₈H₂₅ClN₅O₄P, molecular weight of 441.85 g/mol, calculated LogP of 1.28, and topological polar surface area (PSA) of 97.8 Ų .

Why 7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate Cannot Be Replaced by Generic Benzodiazepines in Research and Synthetic Applications


Conventional benzodiazepines such as diazepam, chlordiazepoxide, or desoxochlordiazepoxide are optimized as GABA-A receptor modulators with a 5-phenyl group that is essential for high-affinity binding to the benzodiazepine site [1]. Substituting the 5-phenyl with a di(4-morpholinyl)phosphinate ester fundamentally alters the molecule's physicochemical profile: PSA increases from ~32–50 Ų (diazepam/chlordiazepoxide) to 97.8 Ų, LogP drops from ~2.8–3.2 to 1.28, and molecular weight rises from ~284–300 to 441.85 Da . These changes are not incremental—they shift the compound from a CNS-penetrant drug-like space into a polar, intermediate-weight chemical tool purpose-built for nucleophilic displacement at the 5-position. Generic benzodiazepines lack the activated phosphinyloxy leaving group and cannot serve as synthetic intermediates for regioselective 5-position functionalization while retaining the 2-methylamino motif. Procurement of a generic 5-phenyl benzodiazepine cannot recapitulate the reactivity profile documented for this phosphinate ester [2].

Quantitative Differentiation Evidence for 7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate Relative to Closest Structural Analogs


Nucleophilic Displacement Reactivity: Target Compound 13 vs. Regioisomeric Phosphinyloxy Imine 6 with Methylamine

In the foundational 1976 Hoffmann-La Roche study, the target compound (designated 13: 7-chloro-5-(di-4-morpholinyl)phosphinyloxy-2-methylamino-3H-1,4-benzodiazepine) was directly compared with its regioisomer compound 6 (7-chloro-2-(di-4-morpholinyl)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine) in nucleophilic displacement with methylamine gas. Compound 6 reacted 'nearly instantaneously at room temperature' with methylamine to afford the 2-methylamino derivative 9a in 96% yield. In striking contrast, compound 13 required prolonged heating on a steam bath for 24 hours to achieve complete reaction, yielding the 5-methylamino derivative 14 in only 48% yield [1]. This represents a >100-fold difference in practical reaction time and approximately 2-fold lower yield under optimized conditions. The authors explicitly characterized the reactivity of compound 13 as 'intermediate between that of compound 6 and of compound 8' (the quinoline phosphinyloxy imine), providing a rank-order reactivity scale [1].

Benzodiazepine synthesis Nucleophilic displacement Phosphinyloxy leaving group Reactivity comparison

Divergent Reaction Pathway with Hydrogen Sulfide: Double Thiation Unique to the 5-Phosphinyloxy Scaffold

When treated with hydrogen sulfide in tetrahydrofuran containing triethylamine, compound 13 underwent a double thiation reaction—displacement of the dimorpholinylphosphinyloxy group at position 5 and simultaneous conversion of the 2-methylamino to a thione—yielding 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2,5-dithione (compound 15) in 75% yield after overnight reaction at room temperature. By comparison, the regioisomeric compound 6 under identical conditions gave only mono-thiation at position 2 (compound 7) in 78% yield, with the 5-phenyl group remaining intact [1]. This divergent outcome demonstrates that the 5-phosphinyloxy group enables thiation at a position that is chemically inert in the 5-phenyl analog, providing access to 2,5-dithione benzodiazepines that are inaccessible from conventional 5-phenyl benzodiazepines.

Thiation chemistry Benzodiazepine dithione Regioselective transformation Phosphinyloxy displacement

Physicochemical Property Differentiation: Polar Surface Area and Lipophilicity vs. Clinical Benzodiazepine Comparators

The target compound exhibits a topological polar surface area (PSA) of 97.8 Ų and calculated LogP of 1.28, compared to diazepam (PSA 32.67 Ų, LogP ~2.8–3.15) and chlordiazepoxide (PSA 50.46 Ų, LogP ~2.36–2.95) [1][2]. The PSA is approximately 3-fold higher than diazepam and nearly 2-fold higher than chlordiazepoxide, driven by the phosphinate P=O and four morpholine oxygen atoms. The LogP reduction of approximately 1.5–1.9 log units relative to clinical benzodiazepines translates to a roughly 30- to 80-fold decrease in octanol-water partition coefficient, indicating substantially lower membrane permeability [3]. Molecular weight is 441.85 Da vs. 284.74 Da (diazepam) and 299.76 Da (chlordiazepoxide), placing the compound near the upper boundary of Lipinski-compliant space but far above typical CNS drug candidates. This profile indicates that the compound is ill-suited for CNS drug development but well-suited as a polar synthetic intermediate with aqueous/organic phase handling advantages.

Physicochemical profiling Polar surface area Lipophilicity Drug-likeness

Regioselective 5-Position Activation with 2-Methylamino Retention: Structural Basis for Orthogonal Functionalization

The target compound is uniquely configured among the dimorpholinylphosphinyloxy benzodiazepine series: the phosphinyloxy leaving group resides at position 5, while the 2-position retains a methylamino substituent. This contrasts with compound 6, which carries the phosphinyloxy at position 2 and a phenyl at position 5, and with the quinoline analog compound 8, which has the phosphinyloxy at position 2 of a quinoline nucleus [1]. The structural consequence is that nucleophilic displacement on the target compound occurs specifically at the 5-position while the 2-methylamino group remains intact, enabling the synthesis of 2-methylamino-5-substituted benzodiazepines that retain the methylamino pharmacophore. In the 1976 study, the authors demonstrated this orthogonality by reacting compound 13 with methylamine to yield 7-chloro-2,5-bis(methylamino)-3H-1,4-benzodiazepine (14, 48%), confirming that the 2-methylamino group survives the displacement conditions [1]. Additionally, the patent literature identifies this bis-methylamino derivative as a preferred intermediate for further transformations [2].

Regioselective synthesis Orthogonal protection Benzodiazepine derivatization Phosphinate leaving group

Lack of Published Direct Biological Activity Data: A Critical Procurement Consideration

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases returned no published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for CAS 59318-14-8 at GABA-A receptors, peripheral benzodiazepine receptor (TSPO), or any other pharmacological target [1]. This stands in marked contrast to the extensive pharmacological characterization of structurally related 5-phenyl benzodiazepines: chlordiazepoxide exhibits Kᵢ ~5–14 nM at the GABA-A benzodiazepine site, diazepam Kᵢ ~7–10 nM, and the peripheral benzodiazepine receptor ligand PK 11195 shows Kᵢ 3.1–4.1 nM [2][3]. The absence of biological data is consistent with the compound's documented role as a synthetic intermediate rather than a pharmacological probe. Users procuring this compound for biological screening should be aware that any receptor activity remains uncharacterized in the peer-reviewed literature and must be independently determined.

Biological activity gap TSPO binding GABA-A receptor Research chemical

Optimal Research and Industrial Application Scenarios for 7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate Based on Evidence-Confirmed Differentiation


Synthesis of 2-Methylamino-5-substituted-1,4-benzodiazepine Libraries via Nucleophilic Displacement

The target compound is the preferred starting material for synthesizing focused libraries of 2-methylamino-5-substituted benzodiazepines. As demonstrated by Ning et al. [1], the 5-dimorpholinylphosphinyloxy group undergoes displacement with nitrogen, oxygen, sulfur, and carbon nucleophiles. The controlled reactivity (requiring heating vs. room-temperature-instantaneous reaction of the 2-phosphinyloxy isomer) provides a practical thermal gate for library synthesis: reactions can be set up at ambient temperature and initiated by heating, enabling parallel processing. The 2-methylamino group survives the displacement conditions intact, allowing SAR exploration at position 5 while keeping the 2-position pharmacophore constant—a synthetic strategy not achievable with compound 6 or with inert 5-phenyl benzodiazepines.

Preparation of 2,5-Dithione-1,4-benzodiazepines via Double Thiation

The unique double thiation reaction of compound 13 with hydrogen sulfide produces 7-chloro-1,3-dihydro-2H-1,4-benzodiazepine-2,5-dithione (15) in 75% yield [1]. This dithione scaffold is a sulfur-enriched benzodiazepine analog with potential applications in metal coordination chemistry, thiophilic drug design, or as a precursor to thioamide-containing bioactive molecules. The 5-phenyl analog (compound 6) yields only a monothione under identical conditions, making the target compound the exclusive documented precursor for single-step access to the 2,5-dithione benzodiazepine chemotype.

Physicochemical Reference Standard for Polar Benzodiazepine Intermediate Characterization

With a PSA of 97.8 Ų, LogP of 1.28, and MW of 441.85 Da, this compound occupies a distinct region of physicochemical space compared to all clinically used benzodiazepines [1][2]. It can serve as a chromatographic reference standard for method development when analyzing polar benzodiazepine intermediates, as a system suitability test compound for HPLC methods that must resolve phosphinate esters from their 5-phenyl counterparts, or as a model compound for studying the impact of the dimorpholinylphosphinyloxy group on NMR chemical shifts and mass spectrometric fragmentation patterns in benzodiazepine series.

Process Chemistry Intermediate for Kilogram-Scale Benzodiazepine Derivatization

The Hoffmann-La Roche patent literature [1] describes a modified procedure for kilogram-scale preparation of di-4-morpholinylphosphinic chloride, the phosphorylating reagent used to synthesize compound 13 (and its analogs) from the corresponding lactam [2]. The patent explicitly covers the phosphorylation process using strong base (e.g., sodium hydride) followed by treatment with the phosphinic chloride at 0–100 °C in aprotic polar solvents. This establishes the compound's scalability and positions it as a viable intermediate for process-scale synthesis of benzodiazepine derivatives when a 5-position leaving group with tunable reactivity is required.

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